molecular formula C11H24O5 B14697676 3,6,9,12-Tetraoxapentadecan-1-ol CAS No. 23307-36-0

3,6,9,12-Tetraoxapentadecan-1-ol

Cat. No.: B14697676
CAS No.: 23307-36-0
M. Wt: 236.31 g/mol
InChI Key: SXNRWWNGEQMQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,9,12-Tetraoxapentadecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the polyethylene glycol family and is characterized by the presence of multiple ether linkages. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxapentadecan-1-ol can be synthesized through a multi-step process starting from tetraethylene glycol. The synthesis involves esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step requires specific reagents and conditions to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12-Tetraoxapentadecan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like tosyl chloride (TsCl) and sodium azide (NaN3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3,6,9,12-Tetraoxapentadecan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxapentadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the solubility, stability, and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .

Comparison with Similar Compounds

Uniqueness: 3,6,9,12-Tetraoxapentadecan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages. These characteristics make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

23307-36-0

Molecular Formula

C11H24O5

Molecular Weight

236.31 g/mol

IUPAC Name

2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3

InChI Key

SXNRWWNGEQMQCB-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOCCOCCOCCO

Origin of Product

United States

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